molecular formula C13H11N5O2 B1418363 Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1158351-21-3

Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1418363
CAS RN: 1158351-21-3
M. Wt: 269.26 g/mol
InChI Key: AEHSLEZXKDAZSP-UHFFFAOYSA-N
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Description

“Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been studied extensively in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a Biginelli-like multicomponent reaction (MCR). This process involves the use of mild acidic conditions or neutral ionic liquids, which can influence the regioselectivity of the synthesis .

Scientific Research Applications

Synthesis and Chemical Structure

  • Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is involved in various chemical syntheses. For instance, Massari et al. (2017) describe a regioselective synthesis of 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which highlights the compound's utility in the preparation of biologically active compounds, particularly in inhibiting influenza virus RNA polymerase (Massari et al., 2017).

Biological Activity and Potential Applications

  • The compound shows promise in biological activities. Divate and Dhongade-Desai (2014) synthesized derivatives of [1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile, indicating its potential as an anticonvulsant agent (Divate & Dhongade-Desai, 2014).
  • Ruisi et al. (2010) studied triorganotin(IV) complexes of a similar compound, revealing in vitro antimicrobial activity against Gram-positive bacteria, suggesting its relevance in medical research (Ruisi et al., 2010).
  • Titova et al. (2019) synthesized structural analogs for antituberculous agents, demonstrating the compound's role in the development of treatments for tuberculosis (Titova et al., 2019).
  • Gomha, Muhammad, and Edrees (2017) synthesized a novel derivative showing high potency in in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, underlining its potential in cancer research (Gomha, Muhammad, & Edrees, 2017).

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: This compound interacts with various biomolecules, including enzymes and proteins. Notably, it has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, it reduces endoplasmic reticulum (ER) stress by modulating the ER chaperone BIP and inhibiting apoptosis (cleaved caspase-3 expression) in human neuronal cells .

Cellular Effects

Impact on Cell Function:
  • Modulating cell signaling pathways.
  • Potentially altering gene expression.
  • Affecting cellular metabolism.

Molecular Mechanism

  • Interacts favorably with active residues of ATF4 and NF-kB proteins.
  • Inhibits ER stress and apoptosis pathways.
  • May impact other cellular processes.

Temporal Effects in Laboratory Settings

  • Changes in the compound’s effects over time.
  • Information on stability and degradation.
  • Long-term effects on cellular function (in vitro and in vivo).

Dosage Effects in Animal Models

  • Threshold effects.
  • Potential toxic or adverse effects at high doses.

properties

IUPAC Name

methyl 7-amino-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-12(19)9-7-15-13-16-11(17-18(13)10(9)14)8-5-3-2-4-6-8/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHSLEZXKDAZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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